![molecular formula C13H9NOS B567797 6-(Benzo[b]thiophen-2-yl)pyridin-3-ol CAS No. 1261998-84-8](/img/structure/B567797.png)
6-(Benzo[b]thiophen-2-yl)pyridin-3-ol
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Overview
Description
6-(Benzo[b]thiophen-2-yl)pyridin-3-ol is a chemical compound with the molecular formula C13H9NOS . It is a derivative of pyridin-3-ol, which is known to have a wide range of pharmacological properties, such as antioxidant properties .
Molecular Structure Analysis
The molecular structure of 6-(Benzo[b]thiophen-2-yl)pyridin-3-ol can be represented by the InChI string InChI=1S/C9H7NOS/c11-7-3-4-8 (10-6-7)9-2-1-5-12-9/h1-6,11H
and the Canonical SMILES string C1=CSC (=C1)C2=NC=C (C=C2)O
.
Physical And Chemical Properties Analysis
The physical and chemical properties of 6-(Benzo[b]thiophen-2-yl)pyridin-3-ol include a molecular weight of 177.22 g/mol, an XLogP3-AA of 1.9, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, a rotatable bond count of 1, an exact mass of 177.02483502 g/mol, a monoisotopic mass of 177.02483502 g/mol, a topological polar surface area of 61.4 Ų, a heavy atom count of 12, and a complexity of 154 .
Scientific Research Applications
Antimicrobial Agents
Compounds with a benzothiophene moiety have been found to possess promising antimicrobial potential. The structure–activity relationship (SAR) studies suggest that modifications in this class of compounds can lead to the development of new antimicrobial agents .
Photophysical Studies
The planarities of aryl groups, such as those in benzothiophene derivatives, affect the efficiency of radiative decay based on intramolecular charge transfer (ICT). This property is crucial for developing new photophysical materials .
Cancer Treatment
Benzothiophene derivatives are used in pharmaceuticals for cancer treatment, such as Raloxifene, which is used for breast cancer therapy. The compound may have potential applications in developing new cancer treatment drugs .
Medicinal Chemistry
Thiophene and its derivatives are important in medicinal chemistry for producing combinatorial libraries and searching for lead molecules with therapeutic importance .
Fluorescent Probes
New molecular fluorescent probes using varieties of luminophores and binding sites are an attractive research area. Benzothiophene derivatives could be used in designing probes for environmental and biological sample analysis .
Biological Activity
Thiophene-based analogs are increasingly recognized as a class of biologically active compounds. They play a vital role for medicinal chemists to develop advanced compounds with various biological effects .
Future Directions
Future research directions could involve further exploration of the biological activities of 6-(Benzo[b]thiophen-2-yl)pyridin-3-ol and its derivatives, given their potential as human monoamine oxidase (hMAO) inhibitors . Additionally, the development of robust synthetic routes enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
Mechanism of Action
Target of Action
Compounds with similar structures have been studied for their photophysical properties .
Mode of Action
The compound exhibits major absorption bands that are assigned to π–π* transitions involving the pyridine and benzo[b]thiophene moieties, as well as weak intramolecular charge-transfer (ICT) transitions . These transitions are thought to be the primary mode of action for this compound.
Biochemical Pathways
It’s known that the compound’s photophysical properties can be influenced by the planarity of the aryl groups appended to the benzo[b]thiophene .
Result of Action
The compound shows significant photophysical properties, including major absorption bands and weak intramolecular charge-transfer (ICT) transitions . These properties suggest that the compound could have potential applications in fields such as photophysics and materials science.
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the compound’s photophysical properties, including its absorption bands and ICT transitions, can be affected by the rigidity of its structure . In a rigid state, the compound exhibits enhanced emissions, indicating that its photophysical properties are invigorated in the absence of structural variations .
properties
IUPAC Name |
6-(1-benzothiophen-2-yl)pyridin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS/c15-10-5-6-11(14-8-10)13-7-9-3-1-2-4-12(9)16-13/h1-8,15H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRDZUIOYHWHQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=NC=C(C=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692614 |
Source
|
Record name | 6-(1-Benzothiophen-2-yl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30692614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261998-84-8 |
Source
|
Record name | 6-(1-Benzothiophen-2-yl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30692614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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